磺胺胍一水合物

描述

Sulfaguanidine is a sulfonamide and a guanidine derivative of sulfanilamide. It is used in veterinary medicine and is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .

Synthesis Analysis

Sulfaguanidine was independently prepared by Marshall, Bratton, White, and Litchfield and Roblin, Williams, Winnek, and English in 1940 . It was introduced for the treatment of bacillary dysentery based on its poor absorption from the gut .Molecular Structure Analysis

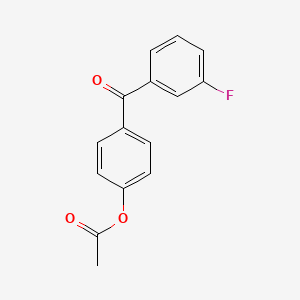

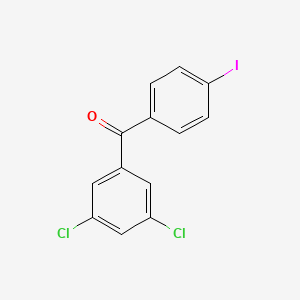

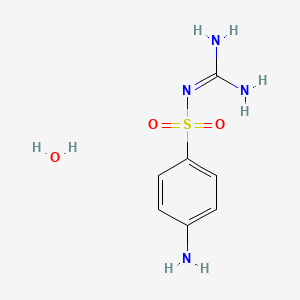

The molecular formula of Sulfaguanidine monohydrate is C7H10N4O2S.H2O . The molecular weight is 232.26 g/mol . The structure includes several active fragments: aniline, sulfonic, and guanidine .Physical And Chemical Properties Analysis

Sulfaguanidine monohydrate appears as needles when anhydrous, with a melting point of 190 to 193°C . It is sparingly soluble in alcohol or acetone and freely soluble in dilute mineral acids . It is insoluble in sodium hydroxide solutions at room temperature .科学研究应用

水合动力学: Yoshihashi 等人(2000 年)研究了磺胺胍 (SGN) 无水物的溶解动力学,磺胺胍无水物是测量水中溶解动力学模型化合物。他们发现 SGN 可以同时存在无水物和一水合物两种形式,并证明了片剂和颗粒中 SGN 无水物向一水合物的转化速率。这项研究对于了解药物制剂的物理化学性质至关重要 (Yoshihashi 等人,2000)。

环境分布和吸附: Białk-Bielińska 等人(2012 年)关注磺胺胍的环境影响,研究了其在天然土壤中的吸附潜力。他们发现磺胺胍在环境中具有高度迁移性,并有可能污染地表水和地下水。这项研究对于药物化合物的环境风险评估至关重要 (Białk-Bielińska 等人,2012)。

缓蚀: El-Naggar(2007 年)探索了磺胺胍作为酸性介质中低碳钢缓蚀剂的用途。这项研究对于腐蚀防护至关重要的工业应用具有重要意义 (El-Naggar,2007)。

生物降解性和环境归宿: Mahmoud 等人(2013 年)研究了磺胺胍一水合物的生物降解性和其对环境的影响。他们发现磺胺胍不易生物降解,这突出了考虑药物化合物环境持久性的重要性 (Mahmoud 等人,2013)。

碳酸酐酶抑制特性: Ulus 等人(2016 年)合成了包含磺胺胍的新型化合物,并研究了它们对人碳酸酐酶同工酶的抑制作用。这项研究有助于开发新的药物 (Ulus 等人,2016)。

量子化学研究: Arslan 等人(2009 年)进行了量子化学研究,以了解磺胺胍的分子结构与其作为缓蚀剂的效率之间的关系。这项研究为设计更有效的缓蚀剂提供了见解 (Arslan 等人,2009)。

用于药物提取的分子印迹聚合物: Mutavdžić Pavlović 等人(2015 年)开发了一种分子印迹聚合物 (MIP) 从水样中提取磺胺胍。这项研究对于开发监测和去除环境样品中药物污染物的方法非常重要 (Mutavdžić Pavlović 等人,2015)。

安全和危害

未来方向

Sulfaguanidine’s solid-state behavior was re-examined 65 years after the initial report on its polymorphism . This investigation focused on the polymorphic nature of the compound, the formation of hydrates and solvates, and the pivotal role of experimental and computational methods in screening, assessing stability, and understanding transformation processes . The exploration of Sulfaguanidine’s solid-state landscape confirms a rich array of highly stable H-bonding motifs and packing arrangements, positioning this study as an ideal model for complex solid-state systems and shedding light on its intricate solid-state nature .

作用机制

Target of Action

Sulfaguanidine, a guanidine derivative of sulfanilamide , primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for bacterial growth and reproduction .

Mode of Action

Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by sulfaguanidine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfaguanidine disrupts the conversion of PABA to dihydrofolic acid, leading to a deficiency of folic acid . This deficiency hampers the synthesis of nucleic acids and proteins, which are vital for bacterial growth and reproduction .

Pharmacokinetics

It is known that sulfaguanidine ispoorly absorbed from the gut, which makes it suitable for the treatment of enteric infections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .

Result of Action

The primary result of sulfaguanidine’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, sulfaguanidine prevents bacteria from producing essential nucleic acids and proteins . This leads to the effective treatment of bacterial infections, particularly those in the gut .

Action Environment

The action of sulfaguanidine is influenced by its environment. Since it is poorly absorbed from the gut, it remains in the gastrointestinal tract where it can effectively treat enteric infections . . For instance, cholestyramine can decrease the absorption of sulfaguanidine, potentially reducing its efficacy .

属性

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of sulfaguanidine monohydrate and how does it compare to sulfaguanidine in a coordination complex?

A1: Sulfaguanidine monohydrate (SG.H2O) consists of a sulfaguanidine molecule associated with one water molecule. In its crystal structure, SG.H2O exhibits a six-membered ring formed by intramolecular hydrogen bonding between a sulfone oxygen atom and an amino nitrogen atom of the guanidine group []. When sulfaguanidine coordinates with palladium to form trans-dichlorobis(sulfaguanidine)palladium(II) [Pd(SG)2C12], the N-C bond within the sulfaguanidine moiety shows reduced double-bond character due to the nitrogen bonding with palladium. This complex also features a six-membered ring formed through intramolecular hydrogen bonding, which is stronger than in SG.H2O [].

Q2: How does the crystal structure of sulfaguanidine monohydrate influence its dehydration process?

A2: The dehydration mechanism of sulfaguanidine monohydrate varies depending on factors like crystal properties and environmental conditions []. Studies show that intact crystals and ground crystals of sulfaguanidine monohydrate, despite being chemically identical, dehydrate through different mechanisms. Additionally, the dehydration process can be influenced by factors like temperature and humidity. These variations are likely attributed to different modes of nuclei growth during dehydration [].

Q3: How is the presence of sulfaguanidine monohydrate confirmed in analytical settings?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a reliable technique for identifying and quantifying sulfaguanidine monohydrate []. This method offers high sensitivity and can simultaneously analyze multiple sulfonamides, including sulfaguanidine monohydrate. Researchers utilize this method to monitor the compound's presence in various matrices, such as environmental samples, ensuring accurate detection and measurement [].

Q4: What are the hydrogen bonding patterns observed in the crystal structure of sulfaguanidine monohydrate?

A4: Sulfaguanidine monohydrate molecules are linked together by an intricate network of hydrogen bonds []. A guanidyl nitrogen from one sulfaguanidine molecule connects indirectly to the sulfonyl oxygens of neighboring molecules through two distinct water molecules. This creates a system where the water molecule acts as both a hydrogen bond donor and acceptor. These interactions lead to the formation of infinite molecular layers within the crystal structure, contributing to the compound's stability and arrangement [].

Q5: Has sulfaguanidine monohydrate been assessed for biodegradability?

A5: Studies employing the Closed Bottle Test (CBT, OECD 301D) investigated the biodegradability of sulfaguanidine monohydrate alongside other sulfonamides []. The results indicated that sulfaguanidine monohydrate does not readily biodegrade under the conditions of this specific test. HPLC-UV analysis further confirmed the lack of degradation, highlighting the persistence of this compound in the environment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。